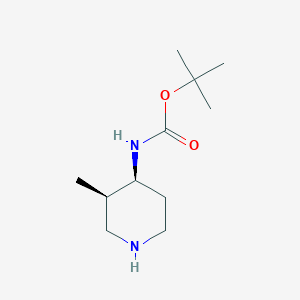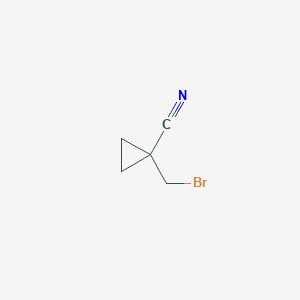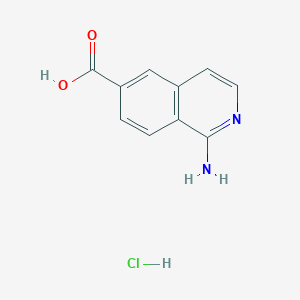
1-Aminoisoquinoline-6-carboxylic acid hydrochloride
Descripción general
Descripción
1-Aminoisoquinoline-6-carboxylic acid hydrochloride is a chemical compound that is used for pharmaceutical testing . It is an isoquinoline derivative containing both an amino group and a carboxylic acid group at specific carbon positions.
Molecular Structure Analysis
This compound is an isoquinoline derivative, which means it contains a fused benzene and pyridine ring. It has an amino group (-NH2) attached to the first carbon of the isoquinoline structure and a carboxylic acid group (-COOH) attached to the sixth carbon.Physical And Chemical Properties Analysis
1-Aminoisoquinoline-6-carboxylic acid hydrochloride is a white to off-white crystalline powder. It is soluble in water, ethanol, and dimethyl sulfoxide .Aplicaciones Científicas De Investigación
Efficient Synthesis of Enantiopure Compounds
- Dynamic Kinetic Resolution : A study by Forró et al. (2016) focused on the synthesis of enantiomeric 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid using Candida antarctica lipase B. This compound is significant in the synthesis of modulators of nuclear receptors, including liver X receptor (Forró et al., 2016).
Novel Synthesis Methods
- Petasis Reaction and Pomeranz–Fritsch–Bobbitt Cyclization : Chrzanowska et al. (2012) described a simple method for synthesizing tetrahydroisoquinoline-1-carboxylic acids via the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization, yielding these acids as hydrochloride salts (Chrzanowska et al., 2012).
Mass Spectrometric Study
- Gas-Phase Formation of Carboxylic Acids : Thevis et al. (2008) investigated the gas-phase formation of carboxylic acids from bisubstituted isoquinolines, which have potential as prolylhydroxylase inhibitor drug candidates. This study is significant for understanding mass spectrometric behavior of such compounds (Thevis et al., 2008).
Enzymatic Oxidation
- Oxidation of Phenolic Tetrahydroisoquinoline-1-carboxylic Acids : Coutts et al. (1979, 1980) explored the oxidative decarboxylation of tetrahydroisoquinoline-1-carboxylic acids with horseradish peroxidase or fungal laccase, yielding 3,4-dihydroisoquinolines. This research is pivotal in understanding enzymatic reactions of these compounds (Coutts et al., 1979), (Coutts et al., 1980).
Novel Chemical Compounds
- Synthesis of N-Methyl-3-methyl-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic Acid : Kawashima et al. (1979) reported the synthesis of a new chemical compound, MDTI, which exhibited high electron-donating activity and excellent antioxidant properties. This research contributes to the field of antioxidant study (Kawashima et al., 1979).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
1-aminoisoquinoline-6-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2.ClH/c11-9-8-2-1-7(10(13)14)5-6(8)3-4-12-9;/h1-5H,(H2,11,12)(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTWWIFYTHAJSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2N)C=C1C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Aminoisoquinoline-6-carboxylic acid hydrochloride | |
CAS RN |
215453-68-2 | |
| Record name | 1-aminoisoquinoline-6-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

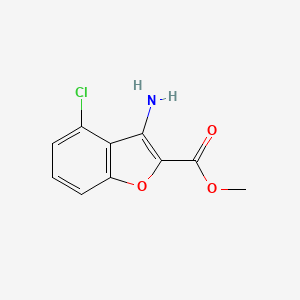
![4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B1374643.png)
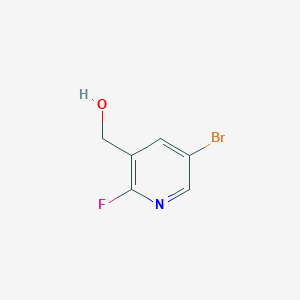

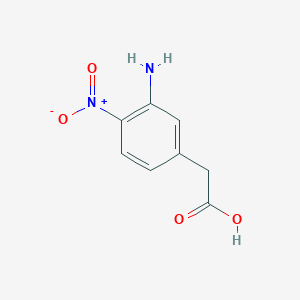
![2-[1-(Boc-amino)cyclopropyl]pyridine](/img/structure/B1374648.png)
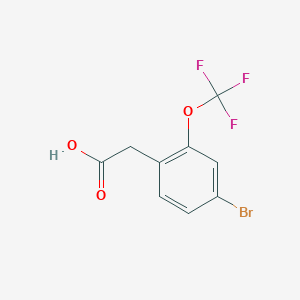
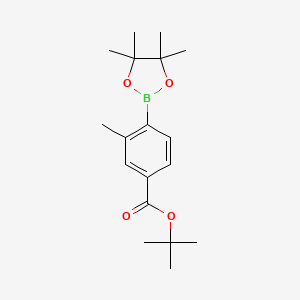
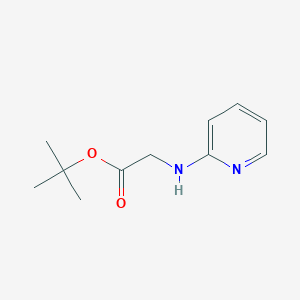
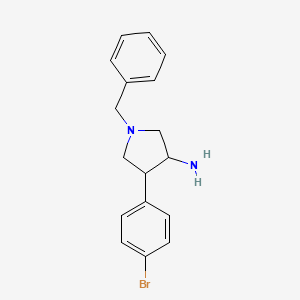
![9-(1-hydroxyethyl)-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1374654.png)

